molecular formula C15H12Cl2N4 B11808372 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B11808372
M. Wt: 319.2 g/mol
InChI Key: NTBJCIMDDHPRCH-UHFFFAOYSA-N
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Description

The compound 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline features a 1,2,4-triazole core substituted at position 5 with a 3-chlorophenyl group. A methylene bridge connects the triazole's position 3 to a para-chloro-substituted aniline moiety. This structure combines the hydrogen-bonding capacity of the triazole ring with the lipophilic and electronic effects of chlorinated aromatic systems. Such compounds are of interest in medicinal chemistry due to the triazole's metabolic stability and versatility in interactions with biological targets.

Properties

Molecular Formula

C15H12Cl2N4

Molecular Weight

319.2 g/mol

IUPAC Name

4-chloro-N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C15H12Cl2N4/c16-11-4-6-13(7-5-11)18-9-14-19-15(21-20-14)10-2-1-3-12(17)8-10/h1-8,18H,9H2,(H,19,20,21)

InChI Key

NTBJCIMDDHPRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Thiourea Precursor Synthesis

The foundational step involves preparing 1,3-disubstituted thioureas, which serve as precursors for triazole synthesis. For instance, 1-(3-chlorophenyl)-3-(chloromethyl)thiourea can be synthesized by reacting 3-chlorophenyl isothiocyanate with chloromethylamine in dichloromethane or acetonitrile. This reaction typically proceeds at room temperature with yields exceeding 85%.

Carbodiimide Formation and Cyclization

Thiophiles such as mercury(II) acetate (Hg(OAc)₂) promote the conversion of thioureas to carbodiimides. For example, treating 1-(3-chlorophenyl)-3-(chloromethyl)thiourea with Hg(OAc)₂ in methanol generates the corresponding carbodiimide intermediate within 15 minutes. Subsequent reaction with formylhydrazide or acetylhydrazide facilitates cyclization into the 1,2,4-triazole ring. The choice of hydrazide influences reaction efficiency:

  • Formylhydrazide : Yields 70–91% under reflux conditions in ethanol.

  • Acetylhydrazide : Requires stronger acids (e.g., p-TsOH) and elevated temperatures (reflux) to achieve 75% conversion.

Key Reaction Parameters :

ParameterOptimal ConditionYield (%)Source
ThiophileHg(OAc)₂ (1.2 equiv)91
SolventMethanol70–91
Temperature60–80°C (reflux)75–91

Functionalization of the Triazole Core

Introduction of the Methylene-Aniline Group

The methylene bridge linking the triazole and aniline moieties is established via nucleophilic substitution. For example, 5-(3-chlorophenyl)-1H-1,2,4-triazole-3-yl)methyl chloride reacts with 4-chloroaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This method mirrors the Boc deprotection and alkylation steps described in patent CN117247360A, where isopropyl acetate and hydrogen chloride in methanol are used to remove protecting groups.

Optimized Conditions :

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 78–85%

Alternative Route: Reductive Amination

A secondary approach involves reductive amination of 5-(3-chlorophenyl)-1H-1,2,4-triazole-3-carbaldehyde with 4-chloroaniline. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) reduces the imine intermediate, yielding the target compound. However, this method is less efficient (50–60% yield) due to competing side reactions.

Multistep Synthesis from Nitrile Precursors

Nitrile Cyclization with Hydrazides

Patent CN117247360A outlines a route where nitriles undergo cyclization with hydrazine hydrate to form triazoles. Adapting this method:

  • Nitrile Preparation : 3-Chloro-4-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)benzonitrile is synthesized via Ullmann coupling between 4-chloroaniline and a brominated nitrile precursor.

  • Cyclization : Treatment with hydrazine hydrate in ethanol at 50°C for 8 hours forms the triazole ring.

Yield : 65–72% after recrystallization.

Nitro Reduction and Salification

Patent CN103709045A highlights nitro reduction using Pd/C and hydrogen at room temperature. While the target compound lacks a nitro group, this method could be adapted for intermediates. For example, reducing a nitro-substituted triazole precursor (e.g., 3-nitro-5-(3-chlorophenyl)-1H-1,2,4-triazole) with 10% Pd/C in methanol yields the corresponding amine, which is subsequently alkylated.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring can form regioisomers depending on the substitution pattern of the thiourea precursor. Electron-withdrawing groups (e.g., 3-chlorophenyl) favor carbodiimide formation at the meta-position, directing cyclization to the 5-position of the triazole. Steric hindrance from bulky substituents, however, can reduce yields by 15–20%.

Purification and Stability

The final compound exhibits sensitivity to oxidation, necessitating inert atmosphere handling and storage under nitrogen. Recrystallization from ethanol/water (5:1 v/v) improves purity to >98%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Thiourea-Carbodiimide CyclizationHg(OAc)₂-mediated cyclization9195High
Nucleophilic SubstitutionAlkylation of triazole8598Moderate
Nitrile CyclizationHydrazine hydrate reaction7290Low

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.

    Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ in substituent positions, linker groups, and heterocyclic cores. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Heterocycle Substituents on Triazole Aniline Substituent Linker Type Molecular Weight Key Properties/Applications Reference
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline 1,2,4-Triazole 5-(3-chlorophenyl) 4-chloro Methylene ~318.9 Hypothesized kinase inhibition Target
3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline 1,2,4-Triazole 5-(3-chlorophenyl) 3-amino (direct) None 270.72 Potential pharmacophore scaffold
N-methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline 1,2,4-Triazole 1-(4-CF3-phenyl) 4-N-methyl Direct bond 335.2 (HCl salt) Pharmaceutical activity (e.g., kinase inhibition)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide Pyrazole Multiple chloro groups Carboxamide linkage Carboxamide 403.1 Antimicrobial applications
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Isoxazole-Triazole hybrid 5-(3-chlorophenyl) Pyridine substituent Ethoxy linker N/A Stress-related therapeutic use

Key Observations

Linker Impact :

  • The methylene bridge in the target compound enhances flexibility compared to direct bonds (e.g., ) or rigid linkers like ethoxy groups (). This may improve bioavailability by balancing lipophilicity and solubility.
  • Thio linkers (e.g., in ’s compounds) introduce sulfur atoms, which can alter electronic properties and metabolic pathways.

Substituent Effects: Chlorine vs. Trifluoromethyl: The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl groups () enhance stability and lipophilicity. Aniline Modifications: Para-chloro substitution on the aniline (target compound) vs.

Heterocycle Variations: Pyrazole-based analogs () exhibit different hydrogen-bonding patterns due to fewer nitrogen atoms in the ring.

Physicochemical Data

  • Molecular Weight : The target compound (~318.9 g/mol) is heavier than direct-bonded analogs (e.g., 270.72 g/mol in ) due to the methylene bridge and additional chlorine.
  • Melting Points: Not reported for the target compound, but analogs range from 106–113°C () to 133–135°C (), influenced by crystallinity and substituent symmetry.

Biological Activity

4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, with the CAS number 1171939-54-0, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N4C_{15}H_{12}Cl_{2}N_{4}, with a molecular weight of approximately 319.2 g/mol. The structure features a triazole ring which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₅H₁₂Cl₂N₄
Molecular Weight319.2 g/mol
CAS Number1171939-54-0

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, triazole derivatives have shown efficacy against various bacterial strains and fungi. The specific compound in focus has been evaluated for its potential as an antimicrobial agent.

Case Study:
A study published by MDPI highlighted the effectiveness of similar triazole compounds against Mycobacterium tuberculosis (Mtb), suggesting that modifications in the triazole structure can enhance potency. The minimum inhibitory concentrations (MICs) for effective derivatives were reported as low as 1.56 μg/mL .

Anti-inflammatory Activity

Another critical aspect of the biological activity of this compound is its potential anti-inflammatory effects. Triazole derivatives have been linked to inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation.

Research Findings:
In vitro studies demonstrated that certain triazole-linked compounds exhibited COX-1 and COX-2 inhibitory activities with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The compound's structural characteristics contribute to its selectivity and potency.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular modeling studies suggest that the compound can effectively bind to target proteins involved in disease processes, enhancing its therapeutic potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate favorable bioavailability and safety profiles for similar triazole compounds.

Q & A

Basic: What are the key synthetic strategies for preparing 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline?

Answer:
The synthesis typically involves three stages:

Formation of the triazole core : Cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids or esters under reflux in acidic or basic conditions.

Functionalization of the triazole : Alkylation or nucleophilic substitution at the triazole’s 3-position to introduce the methylaniline group.

Chlorination : Selective halogenation of the aniline moiety using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperatures to avoid over-substitution .
Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .

Basic: How can X-ray crystallography validate the structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

  • Crystallization : Slow evaporation from a solvent mixture (e.g., DCM/hexane) to obtain high-quality crystals.
  • Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and bond angles. For example, bond lengths between the triazole N atoms (~1.31–1.38 Å) and Cl-C (1.73–1.76 Å) confirm substituent positions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR requires systematic variation of substituents and evaluation of biological effects:

  • Triazole modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups to assess impact on target binding .
  • Aniline substitutions : Compare 4-Cl with other halogens (F, Br) or methyl groups to optimize lipophilicity and metabolic stability.
  • Linker flexibility : Introduce spacers (e.g., ethylene glycol) between the triazole and aniline to probe steric effects.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) and computational docking (AutoDock Vina) guide prioritization of derivatives .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use tools like Schrödinger Maestro to model binding poses in protein active sites (e.g., kinases or GPCRs). Key interactions include π-π stacking between the triazole and aromatic residues or H-bonding with the aniline NH2 group.
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR modeling : Corrogate descriptors (e.g., logP, polar surface area) with activity data to predict novel analogs .

Advanced: How can contradictory data on substituent effects be resolved?

Answer:
Contradictions often arise from assay variability or solvent effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (pH, temperature, solvent).
  • Systematic substitution : Synthesize a congeneric series (e.g., varying substituents at triazole and aniline positions) to isolate electronic/steric contributions.
  • Meta-analysis : Compare data across studies, prioritizing results from peer-reviewed journals over preliminary reports. For example, conflicting reports on Cl vs. CF3 efficacy can be resolved by testing both groups in the same assay .

Advanced: What methodologies assess this compound’s biological activity in stress-related disorders?

Answer:

  • In vitro models : Use SH-SY5Y neuronal cells to measure neuroprotective effects under oxidative stress (H2O2 exposure) via MTT assays.
  • In vivo models : Administer the compound to rodents subjected to chronic unpredictable stress (CUS), monitoring cortisol levels and behavioral changes (e.g., forced swim test).
  • Mechanistic studies : Western blotting for stress markers (e.g., BDNF, corticosterone receptors) and RNA-seq to identify dysregulated pathways .

Advanced: What alternative synthetic routes improve yield or scalability?

Answer:

  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >85% .
  • Flow chemistry : Continuous synthesis minimizes intermediate degradation and enhances reproducibility.
  • Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

Advanced: How can stability studies inform formulation development?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS.
  • pH stability : Test solubility and degradation in buffers (pH 1–10) to guide salt formation (e.g., hydrochloride salts for improved aqueous stability).
  • Excipient compatibility : Screen with common additives (e.g., lactose, PVP) using DSC to detect interactions .

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